4-(2-Aminoethyl)morpholin-3-one
Description
The Evolving Landscape of Heterocyclic Chemistry
The field of heterocyclic chemistry is continuously expanding, driven by the search for novel molecules with specific, enhanced properties. The inclusion of atoms other than carbon within a ring structure imparts unique chemical and physical characteristics that are not achievable with simple hydrocarbons.
Nitrogen- and oxygen-containing heterocycles are among the most important structural units in the development of new organic compounds. researchgate.net These motifs are prevalent in a wide range of biologically active natural products, including alkaloids and vitamins, as well as in synthetic pharmaceuticals and agrochemicals. researchgate.netpreprints.orgnih.govopenmedicinalchemistryjournal.com Their importance stems from the unique physicochemical properties imparted by the heteroatoms. The presence of nitrogen and oxygen atoms, with their lone pairs of electrons and differing electronegativity compared to carbon, allows for a diverse range of intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. biosynce.com
These interactions are crucial for the binding of molecules to biological targets like enzymes and receptors. nih.gov Consequently, N- and O-containing heterocycles are considered "privileged structures" in drug discovery, as they are frequently found in the core of approved drugs. openmedicinalchemistryjournal.comnih.gov In organic synthesis, they serve as versatile precursors for creating complex molecular architectures. researchgate.netpreprints.org The development of efficient and environmentally friendly methods for synthesizing these heterocycles is a major focus of current chemical research. researchgate.netpreprints.org
The morpholine (B109124) ring, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is a particularly favored scaffold in medicinal chemistry. biosynce.comnih.gov It is considered a privileged structure due to its frequent appearance in approved drugs and its ability to confer advantageous properties upon a molecule. nih.govnih.govresearchgate.net The presence of both an ether and a secondary amine function within the morpholine ring provides a unique combination of features. jchemrev.com This dual nature allows it to improve key pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. biosynce.comnih.govresearchgate.net
The morpholine scaffold is a versatile and readily accessible building block that can be incorporated into molecules through various synthetic routes. nih.govnih.gov Its conformational flexibility and ability to engage in hydrogen bonding make it an integral component of pharmacophores for a wide range of biological targets, including enzymes and receptors. nih.govjchemrev.com Morpholinone scaffolds, which are derivatives of morpholine containing a ketone group (specifically, a lactam in the case of morpholin-3-ones), retain the core advantages of the morpholine ring while adding a new layer of chemical functionality and structural rigidity. core.ac.uk These scaffolds are pivotal in the design of foldamers and peptidomimetics. core.ac.ukresearchgate.net
Structural and Functional Context of 4-(2-Aminoethyl)morpholin-3-one
The specific structure of this compound is a clear example of rational molecular design, where a core scaffold is functionalized to achieve specific chemical properties. Its structure is intrinsically linked to its potential functions and applications in chemical synthesis.
This compound is a derivative of the morpholin-3-one (B89469) core. The fundamental structure is a six-membered morpholine ring where the carbon atom adjacent to the nitrogen has been oxidized to a carbonyl group, forming a lactam (a cyclic amide). This morpholin-3-one core is then substituted at the ring's nitrogen atom (position 4) with a 2-aminoethyl group (-CH₂CH₂NH₂).
The chemical structure can be systematically broken down:
Morpholine Ring: A heterocyclic system containing one oxygen and one nitrogen atom.
Lactam Functionality: An amide within a cyclic structure, creating the "-morpholin-3-one" designation.
N-Substitution: The nitrogen atom of the morpholine ring is attached to an ethyl chain.
Terminal Amine: The ethyl side chain terminates in a primary amine group (-NH₂).
This specific arrangement of functional groups is built upon the stable and synthetically accessible morpholinone platform. core.ac.uk
The two key features of this compound—the lactam within the ring and the aminoethyl side chain—are of strategic importance in molecular design.
The morpholin-3-one lactam introduces a planar, rigid amide bond into the otherwise flexible morpholine ring. This structural constraint can be crucial for pre-organizing the molecule into a specific conformation required for binding to a biological target. nih.gov The lactam's carbonyl oxygen and amide hydrogen (if unsubstituted at the side chain's amine) can act as hydrogen bond acceptors and donors, respectively, providing specific points of interaction.
The aminoethyl side chain adds a critical functional element to the molecule. This side chain provides a primary amine group, which is basic and typically protonated at physiological pH. wikipedia.org This positive charge can be instrumental in improving water solubility and forming ionic interactions with negatively charged residues in a target binding site. The ethyl linker provides flexibility, allowing the terminal amine to orient itself optimally for these interactions. nih.gov In related compounds like 4-(2-aminoethyl)morpholine (B49859), this moiety has been identified as an important group for targeting lysosomes within cells and serves as a precursor for synthesizing various agents. chemicalbook.comresearchgate.netlookchem.com The modification of side chains is a proven strategy for fine-tuning the biological activity and properties of a molecule. ontosight.aiacs.org
Chemical Data for this compound
| Property | Value | Source |
| CAS Number | 933724-51-7 | chemscene.com |
| Molecular Formula | C₆H₁₂N₂O₂ | chemscene.com |
| Molecular Weight | 144.17 g/mol | chemscene.com |
| SMILES | O=C1N(CCN)CCOC1 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-aminoethyl)morpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-1-2-8-3-4-10-5-6(8)9/h1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXJSTOBGXLIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 2 Aminoethyl Morpholin 3 One and Complex Morpholinone Derivatives
Strategic Approaches to the Morpholinone Ring System
Regioselective and Stereoselective Cyclization Strategies
The construction of the morpholinone ring often involves the cyclization of a linear precursor containing both an amine and a hydroxyl group, which react with a suitable C2-synthon. The regioselectivity of this cyclization is crucial to ensure the formation of the desired 6-membered ring over other potential products.
Recent advancements have focused on catalyst-controlled stereoselective methods. For instance, a chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been developed. acs.org This reaction proceeds via a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals, affording morpholinones with high enantioselectivity. acs.org
Palladium-catalyzed carboamination reactions have also emerged as a powerful tool for the synthesis of substituted morpholines, which can be precursors to morpholinones. nih.gov A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described, where the key step is a Pd-catalyzed carboamination between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide. nih.gov This strategy provides access to a broad array of enantiopure cis-3,5-disubstituted morpholines. nih.gov
Furthermore, rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols has been investigated for the diastereoselective synthesis of highly substituted morpholines. rsc.org This atom-economic pathway yields various N-protected 2,5- and 2,6-disubstituted as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields and diastereoselectivities. rsc.org
A concise synthetic route to elaborated 2- and 3-substituted morpholine (B109124) congeners starts from tosyl-oxazetidine and α-formyl carboxylates, where base catalysis yields morpholine hemiaminals. nih.gov These intermediates can be further elaborated to construct highly decorated and conformationally rigid morpholines. nih.gov
| Catalyst/Method | Starting Materials | Key Features | Reference |
| Chiral Phosphoric Acid | Aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols | Enantioselective synthesis of C3-substituted morpholinones via domino [4+2] heteroannulation and aza-benzilic ester rearrangement. | acs.org |
| Palladium-catalyzed Carboamination | N-Boc amino alcohols and aryl/alkenyl halides | Asymmetric synthesis of cis-3,5-disubstituted morpholines. | nih.gov |
| Rhodium-catalyzed Cyclization | Nitrogen-tethered allenols | Diastereoselective synthesis of highly substituted morpholines. | rsc.org |
| Base-catalyzed Cascade Reaction | Tosyl-oxazetidine and α-formyl carboxylates | Diastereoselective synthesis of 2- and 3-substituted morpholine hemiaminals. | nih.govacs.org |
Novel Ring-Closing Methodologies (e.g., Ozonolysis, Iodine Cyclization)
Innovative ring-closing methodologies offer alternative pathways to the morpholinone scaffold, sometimes from unconventional precursors.
Ozonolysis , a powerful tool for the oxidative cleavage of alkenes, has found applications in the synthesis of lactams, including β-lactams. organic-chemistry.orgrsc.org The ozonolysis of an appropriately substituted O-allyl amide could, in principle, lead to an aldehyde intermediate that can then undergo intramolecular reductive amination to form the morpholinone ring. This approach, while not yet widely reported for morpholin-3-ones, presents a potential synthetic route. The general principle involves the cleavage of a carbon-carbon double bond to form carbonyl compounds. numberanalytics.com A reductive workup would yield an aldehyde, which is a key functional group for subsequent cyclization. wikipedia.org
Iodine-mediated cyclization represents another promising strategy. Molecular iodine can act as a mild Lewis acid to activate a double bond for intramolecular nucleophilic attack. An unprecedented synthesis of aromatic ring-annulated pyridines from primary allylamines via intramolecular electrophilic aromatic cyclization is mediated by molecular iodine under mild conditions. organic-chemistry.org This principle could be extended to the synthesis of morpholinones from suitable amino alcohol derivatives containing an alkenyl group. Iodine-promoted cyclization reactions of unsaturated carbamates, ureas, and amides have been achieved, yielding N-cyclized products as single regioisomers. researchgate.net
Divergent Synthesis of 4-(2-Aminoethyl)morpholin-3-one
Once the morpholin-3-one (B89469) core is established, the introduction of the 2-aminoethyl group at the N4 position is the next critical step. This can be achieved through several divergent synthetic routes.
Direct Aminoethylation and N-Substitution Pathways
The most direct approach involves the N-alkylation of a pre-formed morpholin-3-one with a suitable 2-aminoethyl synthon. This typically involves the reaction of morpholin-3-one with a 2-haloethylamine derivative, such as 2-bromoethylamine (B90993) or 2-chloroethylamine, in the presence of a base. The primary amine of the side chain would need to be protected, for instance as a phthalimide (B116566) or a carbamate, to prevent self-condensation and other side reactions. The protecting group is then removed in a subsequent step to yield the final product.
Alternatively, reductive amination offers a powerful method for C-N bond formation. nih.govresearchgate.net This would involve reacting morpholin-3-one with a protected aminoacetaldehyde, followed by reduction of the resulting imine or enamine. This method is widely used in pharmaceutical synthesis due to its operational simplicity and broad applicability. nih.gov
Transformation of Precursor Morpholinones to Incorporate the 2-Aminoethyl Moiety
An alternative strategy involves the synthesis of a precursor morpholinone that already contains a functional group that can be converted into the 2-aminoethyl moiety. For example, a 4-(2-hydroxyethyl)morpholin-3-one (B1283481) could be synthesized and the hydroxyl group subsequently converted to an amine. This can be achieved through a two-step process involving mesylation or tosylation of the alcohol followed by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent.
Another approach involves starting with a precursor like 4-(4-nitrophenyl)morpholin-3-one (B139987), which is a key intermediate in the synthesis of the anticoagulant Rivaroxaban. acs.orgjustia.comgoogle.compatsnap.com The nitro group can be reduced to an amine, which can then be further functionalized. While this specific precursor does not directly lead to this compound, the synthetic strategies employed in its synthesis for introducing substituents on the nitrogen atom are highly relevant.
Industrial Scale Preparation Methodologies and Process Optimization
The industrial production of morpholinone derivatives is often driven by the pharmaceutical industry. The synthesis of 4-(4-aminophenyl)morpholin-3-one, an intermediate for Rivaroxaban, provides valuable insights into scalable and optimized processes that could be adapted for this compound.
One patented industrial process for a related morpholinone involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride to form 4-phenylmorpholin-3-one. google.com This is followed by nitration and subsequent hydrogenation to yield 4-(4-aminophenyl)morpholin-3-one. google.com While this specific route is for a different derivative, the fundamental steps of ring formation and functional group transformations are applicable.
Process optimization for large-scale synthesis focuses on factors such as cost of raw materials, reaction efficiency, safety, and environmental impact. For instance, a facile and economically efficient process for the preparation of 4-(4-nitrophenyl)morpholin-3-one involves the condensation of 4-chloronitrobenzene with morpholine, followed by oxidation with inexpensive sodium chlorite. acs.org The final reduction of the nitro group is achieved using iron(III)-catalyzed reduction with aqueous hydrazine, avoiding costly catalysts and the need for column purification. acs.org
A process for preparing 4-(4-aminophenyl)-3-morpholinone by reacting 4-(4-nitrophenyl)-3-morpholinone with hydrogen in the presence of a hydrogenation catalyst in an aliphatic alcohol has also been described. justia.com
Below is a table summarizing typical reaction conditions for the industrial synthesis of a precursor morpholinone, which could be adapted for the target compound.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ring Formation | N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride | - | - | - | - | google.com |
| Nitration | 4-Phenylmorpholin-3-one | Nitrating agent | - | - | - | google.com |
| Hydrogenation | 4-(4-Nitrophenyl)morpholin-3-one | Pd/C | THF | 70 | <7 (overall) | google.com |
| Hydrogenation (Optimized) | 4-(4-Nitrophenyl)morpholin-3-one | Pd/C (5%) | Ethanol | 80 | 93 | justia.com |
| Condensation | 4-Chloronitrobenzene, Morpholine | - | - | - | Excellent | acs.org |
| Oxidation | 4-(4-Nitrophenyl)morpholine | Sodium chlorite | - | - | Good | acs.org |
| Reduction | 4-(4-Nitrophenyl)morpholin-3-one | Fe(III) catalyst, Hydrazine | Aqueous | - | High | acs.org |
These industrial methodologies highlight the importance of using cost-effective reagents, minimizing purification steps, and ensuring safe and environmentally benign reaction conditions for the large-scale production of morpholinone derivatives.
Asymmetric Synthesis and Enantiocontrol in Morpholinone Production
The stereochemistry of morpholinone derivatives is crucial for their biological activity, making asymmetric synthesis and the control of enantiomeric purity paramount. Advanced methodologies focus on either preserving existing chirality from precursors or inducing it through catalytic processes.
Catalytic Asymmetric Induction in Morpholinone Formation
While using chiral precursors is effective, the catalytic enantioselective synthesis of morpholinones from achiral starting materials represents a more sophisticated and flexible approach. scilit.comepfl.ch These methods are scarce but powerful, creating the chiral center during the formation of the heterocyclic ring. scilit.comepfl.ch
A notable advancement is the use of chiral phosphoric acid as a catalyst for the enantioselective synthesis of C3-substituted morpholinones. epfl.chacs.org This process involves a domino reaction between aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. acs.org The reaction cascade begins with a [4 + 2] heteroannulation, which is followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetal intermediate. epfl.chacs.org This catalytic domino process efficiently forms three chemical bonds and generates a stereocenter and the N,O-heterocycle in a single coordinated sequence. acs.org The effectiveness of the catalyst is demonstrated by its ability to control the diastereoselectivity of the reaction, where the choice of catalyst can influence the stereochemical outcome. acs.org
| Reactants | Catalyst | Yield | Diastereomeric Ratio (dr) |
|---|---|---|---|
| (S)-6 + 2a | Chiral Phosphoric Acid | 78% | 6:1 |
| (R)-6 + 2a | Chiral Phosphoric Acid | 84% | 20:1 |
| (R)-6 + 2a | Trifluoroacetic Acid (TFA) | 55% | 6:1 |
Other catalytic strategies have also been developed. One such method is a one-pot sequence that combines a Knoevenagel reaction, asymmetric epoxidation catalyzed by a quinine-derived urea, and a subsequent domino ring-opening cyclization to yield C3-substituted morpholin-2-ones with high enantioselectivity (up to 99% ee). nih.gov
Multicomponent Reaction (MCR) Strategies for Morpholinone Conjugates
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of each component, offer significant advantages in efficiency, atom economy, and the rapid generation of molecular diversity. nih.gov These one-pot strategies are particularly valuable for creating complex molecules like morpholinone conjugates, which are of interest in medicinal chemistry. rsc.org
A catalyst-, metal-, and base-free, one-pot multicomponent synthetic strategy has been successfully developed for the construction of diverse substituted morpholine glycoconjugates. researchgate.net This approach utilizes a four-component reaction involving a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide. researchgate.net This method is notable for its operational simplicity and its ability to generate the cyclized morpholinone structure directly and with high selectivity. researchgate.net
| Component Type | Example Reactant | Role in Final Structure |
|---|---|---|
| Amino Alcohol | Glycosyl amino alcohol | Forms part of the morpholine ring and introduces a sugar moiety. |
| Carbonyl Compound | Chloroacetone | Provides carbon atoms for the morpholinone backbone. |
| Acid | Carboxylic Acid | Participates in the reaction cascade. |
| Isocyanide | Various isocyanides | Introduces diversity at a specific position on the final molecule. |
The Ugi four-component reaction (U-4CR) is another powerful MCR that, while typically used to form α-amino amides, can be adapted for the synthesis of complex heterocyclic scaffolds that can be precursors to morpholinone derivatives. researchgate.netnih.gov Such strategies often involve a key MCR step followed by a deprotection and cyclization sequence to furnish the final heterocyclic system. researchgate.net
Sustainable Synthesis and Green Chemistry Principles in Morpholinone Production
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly influencing the design of synthetic routes for morpholinones. researchgate.net Key areas of focus include the use of environmentally benign solvents and the maximization of atom economy.
Solvent-Free and Aqueous Reaction Media
A major goal of green chemistry is to reduce or eliminate the use of hazardous and volatile organic solvents. researchgate.net One approach is the use of aqueous media, which is inexpensive, non-flammable, and environmentally safe. Research has shown that aqueous solutions of biogenic carboxylic acids, such as gluconic acid, can serve as both sustainable catalysts and green reaction media for the synthesis of nitrogen-containing heterocycles. nih.gov These reactions can be performed under conventional heating, demonstrating a viable alternative to traditional organic solvents. nih.gov Furthermore, biphasic systems, combining an aqueous reactive phase with an organic extractive phase, can enhance product solubility and simplify separation, which is particularly useful when products might precipitate out of an aqueous solution. utwente.nl
In some cases, reactions can be performed under solvent-free conditions. For example, a multi-component reaction for the synthesis of pyrazole (B372694) derivatives has been achieved under solvent-free conditions using a characterized catalyst, highlighting a highly eco-friendly approach. researchgate.net
Atom-Economical Transformations for Aminoethylmorpholinones
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comrsc.org An ideal reaction has 100% atom economy, meaning no atoms are wasted as by-products. primescholars.com
| Reaction Type | General Atom Economy | Reason |
|---|---|---|
| Addition Reactions (e.g., Hydrogenation) | High (often 100%) | All atoms of the reactants are incorporated into the product. rsc.org |
| Rearrangements | High (100%) | The product is an isomer of the starting material with no loss of atoms. primescholars.com |
| Multicomponent Reactions (MCRs) | High | Three or more reactants combine into a single product, minimizing by-products. nih.gov |
| Substitution/Elimination Reactions | Lower | Produce stoichiometric by-products that are not part of the final molecule. primescholars.com |
Elucidation of Reactivity and Mechanistic Pathways of 4 2 Aminoethyl Morpholin 3 One
Transition Metal-Catalyzed Functionalization of Morpholinones
Transition metal catalysis provides a powerful tool for the functionalization of C-H bonds in morpholinone structures. Palladium has been a focal point of these investigations, particularly for C(sp³)–H acetoxylation, while other metals like rhodium are also employed for different transformations. These methods often leverage the amine functionality within the morpholinone derivative to direct the catalytic activity to a specific site. nih.gov
Palladium-Catalyzed C(sp³)–H Acetoxylation Reactions
A notable transformation of morpholinone derivatives is the palladium(II)-catalyzed γ-C(sp³)–H acetoxylation. nih.gov This reaction converts a typically inert C-H bond into a C-O bond, providing a direct route to highly functionalized amino-alcohol derivatives. nih.gov The process generally involves an oxidant, such as PhI(OAc)₂, and a palladium(II) catalyst, like Pd(OAc)₂. nih.govresearchgate.net Studies on cyclic amines like morpholinones have been crucial in understanding the underlying mechanisms of these complex reactions. rsc.orgnih.gov
Detailed mechanistic studies, combining computational modeling and kinetic analysis, have been instrumental in elucidating the pathway of palladium-catalyzed C(sp³)–H acetoxylation of morpholinones. nih.govrsc.orgnih.gov These investigations support a mechanism that proceeds through a γ-aminoalkyl-Pd(IV) intermediate. researchgate.netnih.gov
The catalytic cycle is understood to begin with the coordination of the amine to the Pd(II) center. rsc.orgmdpi.com The rate-limiting step is the subsequent C–H activation, which forms a palladacycle intermediate. nih.govrsc.org This intermediate is then oxidized by an external oxidant, like PhI(OAc)₂, to generate the key γ-aminoalkyl-Pd(IV) species. rsc.org
Kinetic studies have revealed complex dependencies on the concentrations of the reactants. For instance, the reaction order with respect to Pd(OAc)₂ was found to be approximately 0.31, a fractional order attributed to the catalyst existing as a trimer in solution, which must dissociate into a reactive monomeric form. rsc.org Computational studies using Density Functional Theory (DFT) have been crucial for mapping the energy profiles of the proposed intermediates and transition states, confirming the favorability of the C-O bond formation pathway over competing reactions. researchgate.netrsc.org
The final, product-forming step of the catalytic cycle is the reductive elimination from the Pd(IV) intermediate. Mechanistic studies have identified three potential pathways for this step: (1) direct reductive elimination, (2) a dissociative neutral (D_N) pathway involving ligand dissociation to form a neutral five-coordinate Pd(IV) species, and (3) a dissociative ionization (D_I) pathway where an anionic ligand dissociates to create a cationic five-coordinate Pd(IV) intermediate. nih.govrsc.org
For the acetoxylation of morpholinones, computational and experimental evidence strongly supports a two-step dissociative ionization mechanism. nih.govrsc.orgnih.gov This pathway involves the dissociation of an acetate (B1210297) ligand from the γ-aminoalkyl-Pd(IV) complex, followed by an S_N2-type attack by an external acetate ion on the electrophilic C–Pd(IV) bond. nih.govrsc.org This sequence selectively forms the C–O bond, yielding the acetoxylated product and regenerating the Pd(II) catalyst. rsc.org This pathway was calculated to be the lowest in energy, which aligns with the experimental observation that no C–N bond formation products are formed. rsc.orgnih.gov
Ligands play a critical role in the efficiency and selectivity of the reaction. The acetate ligand itself is considered multifunctional, participating in both the C-H activation and the final reductive elimination steps. nih.gov The use of other external ligands, such as phosphines, has been shown to inhibit the reaction, underscoring the delicate balance required for the catalytic cycle to operate efficiently. nih.gov
A significant extension of the C(sp³)–H acetoxylation methodology is the development of an enantioselective variant. Preliminary studies have demonstrated that the reaction can be rendered enantioselective through the use of chiral anionic ligands. nih.gov Specifically, the addition of non-racemic BINOL-derived phosphoric acids has been shown to induce asymmetry in the product. rsc.orgnih.gov
The proposed role of the chiral phosphoric acid is to influence the stereochemistry of the rate-limiting C-H activation step. researchgate.net By creating a chiral environment around the palladium center, the catalyst can differentiate between the prochiral C-H bonds of the morpholinone substrate. While initial results show moderate success, they establish a promising strategy for the asymmetric synthesis of functionalized morpholinones.
| Entry | Chiral Phosphoric Acid Ligand | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |
|---|---|---|---|---|
| 1 | (R)-TRIP | AcOH/Ac₂O | 85 | 50:50 |
| 2 | (R)-TRIP | Toluene | 25 | 55:45 |
| 3 | (R)-STRIP | Toluene | 15 | 58:42 |
Other Metal-Mediated Transformations
Beyond palladium, other transition metals are effective in mediating transformations involving morpholine (B109124) and morpholinone structures. Rhodium, in particular, has been utilized for the diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols via intramolecular cyclization. rsc.org This highlights the capacity of rhodium catalysts to construct the core morpholine ring with high levels of stereocontrol. rsc.org Rhodium catalysis is broadly applied in C-H functionalization reactions, offering unique reactivity and selectivity profiles compared to palladium. nih.gov
Furthermore, the synthesis of the morpholin-2-one (B1368128) precursors themselves can be achieved through metal-catalyzed oxidative lactonization of N-substituted diethanolamines. researchgate.netnih.gov This key step can be catalyzed not only by palladium but also by ruthenium and gold complexes, demonstrating the versatility of metal catalysis in the synthesis of these important heterocyclic scaffolds. researchgate.netnih.gov
Reactivity of the Lactam and Amine Functional Groups
The presence of both a lactam and a primary amine in 4-(2-aminoethyl)morpholin-3-one provides distinct sites for chemical modification, allowing for a range of transformations.
The lactam ring in morpholin-3-ones is susceptible to nucleophilic attack, which can lead to ring-opening. The course of these reactions can be influenced by the substitution pattern on the ring nitrogen. For instance, the reaction of unsubstituted morpholin-3-one (B89469) with triethyl phosphite (B83602), prompted by phosphoryl chloride, results in the formation of tetraethyl (morpholine-3,3-diyl)bisphosphonate. nih.govresearchgate.net This transformation involves an attack at the carbonyl carbon, although it leads to a gem-bisphosphonate rather than a simple linear, ring-opened product. nih.gov
Interestingly, if the nitrogen atom of the lactam is protected (e.g., with a benzyl (B1604629) group), the reaction with triethyl phosphite follows a different pathway, yielding dehydrophosphonates instead of bisphosphonates. nih.govresearchgate.net This highlights the crucial role of the N-H proton in the reaction mechanism for the unsubstituted lactam. These reactions provide access to novel heterocyclic phosphonates and bisphosphonates, which are valuable building blocks in medicinal chemistry. nih.gov
Cross-dehydrogenative coupling (CDC) is a powerful synthetic strategy that forms carbon-carbon or carbon-heteroatom bonds directly from two C-H bonds, typically in the presence of an oxidant. wikipedia.orglibretexts.org This approach is highly atom-economical as it avoids the need for pre-functionalization of the substrates. wikipedia.orgnih.gov CDC reactions have been successfully employed to functionalize a wide variety of sp, sp², and sp³ C-H bonds, including those in nitrogen- and oxygen-containing heterocycles. wikipedia.orgnih.gov
For a molecule like this compound, several C-H bonds could potentially participate in CDC reactions. These include the C-H bonds adjacent to the ring oxygen (α-to-ether) and those adjacent to the ring nitrogen (α-to-amine). Such reactions would enable the direct attachment of various molecular fragments to the morpholinone core, providing a streamlined route to complex derivatives without multi-step synthetic sequences. The development of CDC methods applicable to this scaffold could significantly expand its utility in creating diverse chemical libraries. nih.gov
The primary amine of the 2-aminoethyl side chain is a versatile handle for a wide array of chemical modifications through nucleophilic substitution. A prominent example is the formation of sulfonamides, a functional group prevalent in many biologically active compounds. researchgate.net
In a representative synthesis, the closely related starting material 4-(2-aminoethyl)morpholine (B49859) is reacted with various arylsulfonyl chlorides in an aqueous medium with pH control. researchgate.net This reaction proceeds via a nucleophilic attack of the primary amine onto the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage. This straightforward method allows for the synthesis of a diverse library of N-substituted sulfonamide derivatives. These derivatives can be further modified, for example, by N-alkylation with benzyl halides in the presence of a base like sodium hydride. researchgate.net
| Derivative Name | Arylsulfonyl Chloride Precursor | Further Derivatization |
|---|---|---|
| 4-(2-(Phenylsulfamoyl)ethyl)morpholine | Benzenesulfonyl chloride | N-alkylation with 2-chlorobenzyl chloride |
| 4-(2-(4-Methylphenylsulfamoyl)ethyl)morpholine | 4-Methylbenzenesulfonyl chloride | N-alkylation with 4-bromobenzyl bromide |
| 4-(2-(4-Chlorophenylsulfamoyl)ethyl)morpholine | 4-Chlorobenzenesulfonyl chloride | N-alkylation with 2-chlorobenzyl chloride |
| 4-(2-(4-Nitrophenylsulfamoyl)ethyl)morpholine | 4-Nitrobenzenesulfonyl chloride | N-alkylation with 4-bromobenzyl bromide |
This table illustrates the synthesis of various sulfonamide derivatives starting from the primary amine of 4-(2-aminoethyl)morpholine, showcasing the versatility of this functional group for creating new compounds. Data sourced from researchgate.net.
Supramolecular Interactions and Hydrogen Bonding Networks
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. nih.govreading.ac.uk Hydrogen bonding is a particularly powerful tool in supramolecular assembly due to its directionality, specificity, and moderate strength. rsc.org These interactions are fundamental to creating complex, higher-order structures from individual molecular building blocks.
The structure of this compound is rich in sites capable of participating in hydrogen bonding:
Hydrogen Bond Donors : The N-H bonds of the primary amine and the N-H bond of the lactam ring.
Hydrogen Bond Acceptors : The lone pair electrons on the primary amine nitrogen, the carbonyl oxygen (C=O) of the lactam, and the ether oxygen within the morpholine ring.
This multiplicity of donor and acceptor sites allows the molecule to form extensive and robust hydrogen-bonding networks. For example, the amide functionality of the lactam ring can engage in classic N-H···O=C interactions, leading to the formation of linear chains or dimeric structures, which are common motifs in crystal engineering. Furthermore, the primary amine can interact with the carbonyl or ether oxygens of neighboring molecules. These multiple, specific interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. researchgate.netresearchgate.net The ability to form such networks is critical for controlling the solid-state properties of materials, including their mechanical strength and thermal stability. reading.ac.uk
Computational and Theoretical Investigations of 4 2 Aminoethyl Morpholin 3 One Systems
Quantum Chemical Calculations on Reaction Mechanisms
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the intricate details of chemical reactions at the molecular level. For morpholine (B109124) systems, these computational tools have been instrumental in mapping out reaction pathways and understanding reactivity.
Density Functional Theory (DFT) Studies of Reaction Pathways
DFT studies serve as a powerful method for investigating the geometric and electronic properties of molecules. In the case of the closely related compound, 4-(2-aminoethyl)morpholine (B49859), quantum chemical computations using the B3LYP method have been performed to analyze its structure, intermolecular hydrogen bonds, and harmonic vibrational frequencies. researchgate.net Such studies often involve optimizing the molecular geometry and comparing the results with experimental data to validate the computational model. researchgate.net
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a cornerstone of these investigations. The energy gap between HOMO and LUMO provides insights into the molecule's kinetic stability and reactivity. A small energy gap is indicative of higher reactivity, suggesting that electrons can be easily excited to a higher energy state, which often correlates with the molecule's bioactivity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis is frequently used to expose and quantify various intramolecular interactions, revealing details about the delocalization of electron density between filled and unfilled orbitals. researchgate.net
While direct DFT studies on the reaction pathways of 4-(2-Aminoethyl)morpholin-3-one are not extensively documented in the provided results, the methodologies applied to similar morpholine derivatives are well-established. researchgate.netnih.govresearchgate.net These approaches typically explore potential reaction mechanisms, such as cycloadditions or catalyst-involved urethane (B1682113) formation, by calculating the energy profiles of different proposed pathways. researchgate.netmdpi.com
Prediction of Transition State Structures and Energetics
The elucidation of transition state (TS) structures is fundamental to understanding reaction mechanisms and kinetics. researchgate.netnih.gov Identifying the TS, which represents the highest energy point along a reaction coordinate, allows for the calculation of activation barriers, providing a quantitative measure of the reaction rate.
Modern computational chemistry has seen the rise of machine learning (ML) models designed to predict TS structures for general organic reactions with high accuracy. researchgate.netnih.gov These models can derive the interatomic distances of a TS structure from features of the reactants and products, significantly reducing the computational cost associated with traditional search methods. nih.gov The predicted geometries from these ML models can serve as excellent initial structures for more rigorous quantum chemical optimizations, achieving high success rates and low energy errors. researchgate.netnih.gov
For morpholine-containing systems, theoretical studies have investigated transition states in catalyzed reactions. For instance, in the formation of urethane, the reaction mechanism in the presence of a morpholine catalyst involves multiple steps, and the corresponding transition states and intermediates are located on the potential energy surface using methods like BHandHLYP/6-31G(d). researchgate.net Although specific transition state energetics for reactions involving this compound are not detailed in the search results, the established computational strategies are directly applicable.
Molecular Dynamics and Conformation Analysis
Molecular dynamics (MD) simulations and conformational analysis provide a dynamic picture of molecular behavior, offering insights into the preferred shapes and movements of molecules in different environments.
Conformational Preferences of the Morpholinone Ring and Side Chain
The three-dimensional structure of the morpholine ring is a critical determinant of its chemical and biological properties. In metal complexes involving the analogous 4-(2-aminoethyl)morpholine, the morpholine ring has been consistently observed to adopt a stable chair conformation. nih.gov In this conformation, the substituent at the nitrogen atom can occupy either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.
The ethylamine (B1201723) side chain introduces additional conformational flexibility. The torsion angles around the C-C and C-N bonds of this side chain dictate its spatial orientation relative to the morpholinone ring. This orientation is crucial for how the molecule interacts with other molecules, such as biological receptors or crystal packing forces. While specific studies on this compound are scarce, analysis of related structures shows that the side chain often positions itself to facilitate intermolecular interactions, such as hydrogen bonding. nih.gov
Intermolecular Interactions and Self-Assembly Prediction
The noncovalent forces between molecules, including hydrogen bonds, van der Waals forces, and electrostatic interactions, govern their aggregation and self-assembly into larger, ordered structures. gatech.edu Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts in crystal structures.
Such analyses allow for the prediction of how molecules like this compound might self-assemble in the solid state, which is crucial for materials science and drug design. The presence of the amino group and the carbonyl oxygen in the morpholinone ring provides sites for strong hydrogen bonding, suggesting a high potential for forming predictable self-assembled structures.
Table 1: Contribution of Intermolecular Contacts in a [CdBr₂(C₆H₁₄N₂O)] Dimer from Hirshfeld Surface Analysis nih.gov
| Interacting Atom Pair | Contribution (%) |
| H⋯H | 46.1 |
| Br⋯H/H⋯Br | 38.9 |
| O⋯H/H⋯O | 4.7 |
| Br⋯Cd/Cd⋯Br | 4.4 |
| O⋯Cd/Cd⋯O | 3.5 |
| Br⋯Br | 1.1 |
| Cd⋯H/H⋯Cd | 0.9 |
| Br⋯O/O⋯Br | 0.3 |
| O⋯N/N⋯O | 0.1 |
This table is based on data for the related compound 4-(2-aminoethyl)morpholine complexed with cadmium bromide.
Quantitative Structure-Reactivity Relationships (QSAR/QSPR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors and then using regression techniques to find a mathematical equation that describes the relationship. nih.govnih.gov
The development of a QSAR model involves several key steps:
Data Set Preparation: A series of compounds with known activities or properties is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which can be topological (2D), geometric (3D), or electronic, are calculated for each molecule in the series.
Model Building: Using statistical methods like Multiple Linear Regression (MLR), a model is created that links the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested to ensure it is statistically significant and can accurately predict the activity of new, untested compounds. nih.gov
Recent QSAR studies on various heterocyclic compounds have successfully identified key descriptors influencing their biological activity. For example, descriptors such as absolute electronegativity and water solubility have been shown to be significant in predicting the inhibitory activity of certain compounds. nih.gov While no specific QSAR or QSPR studies focused solely on this compound were identified in the search results, the established methodologies are fully applicable. Such a study would involve synthesizing a series of derivatives, evaluating their reactivity or a specific property, and then building a predictive model based on calculated molecular descriptors.
In Silico Design and Virtual Screening of Morpholinone Scaffolds
The process of in silico drug design and virtual screening is a multifaceted approach that leverages computational power to predict the interaction of small molecules with a biological target. This typically involves the creation of a virtual library of compounds based on a core scaffold, followed by computational screening to identify molecules with the highest predicted affinity and desired pharmacological properties.
Designing Focused Libraries of Morpholinone Derivatives
The design of a focused library of derivatives based on the this compound scaffold begins with an analysis of its key structural features. The morpholinone ring provides a rigid core that can be strategically functionalized, while the aminoethyl side chain offers a point for modification to modulate properties such as solubility, basicity, and interaction with specific receptor residues.
In silico derivatization can be performed by systematically adding a variety of substituents at different positions of the parent molecule. For instance, the primary amine of the aminoethyl group can be acylated, alkylated, or used as a handle for the introduction of diverse chemical moieties. Similarly, the morpholinone ring itself can be substituted to explore the structure-activity relationship (SAR).
Virtual Screening Methodologies
Once a virtual library of this compound derivatives is generated, various virtual screening techniques can be employed to prioritize compounds for synthesis and biological evaluation. These methods can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Virtual Screening: This approach relies on the knowledge of existing active compounds. Pharmacophore modeling is a powerful ligand-based technique where a 3D arrangement of essential chemical features required for biological activity is defined. nih.govnih.gov For a hypothetical target of this compound, a pharmacophore model could be developed based on known inhibitors containing the morpholinone scaffold. This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. nih.govnih.gov The virtual library of derivatives would then be screened to identify molecules that match the pharmacophore model.
Structure-Based Virtual Screening: When the three-dimensional structure of the biological target is known, structure-based methods like molecular docking can be employed. nih.govnih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity, often expressed as a docking score. nih.gov For instance, if targeting a specific kinase, the virtual library of this compound derivatives would be docked into the ATP-binding site of the enzyme. The docking scores, along with an analysis of the predicted binding interactions, would be used to rank the compounds.
A successful virtual screening campaign often involves a hierarchical approach, starting with rapid screening methods to filter large databases, followed by more computationally intensive methods for the most promising candidates.
Scaffold Hopping and Novel Morpholinone Analogs
Scaffold hopping is a computational strategy aimed at discovering structurally novel compounds that retain the biological activity of a known active molecule. nih.govmdpi.com Starting from a known inhibitor with a different core structure, scaffold hopping algorithms can identify morpholinone-based analogs that present similar spatial arrangements of key interacting groups. This approach is particularly valuable for exploring new intellectual property space and improving the pharmacokinetic properties of existing lead compounds.
Research Findings from Virtual Screening of Morpholinone-like Scaffolds
To illustrate the potential findings from a virtual screening campaign targeting a hypothetical protein kinase with derivatives of this compound, the following data tables present representative results.
Table 1: Representative Results from a Virtual Screening Campaign of this compound Derivatives
| Compound ID | Docking Score (kcal/mol) | Predicted pIC50 | Key Predicted Interactions |
| AEM-001 | -9.8 | 8.5 | H-bond with catalytic lysine, hydrophobic interaction with gatekeeper residue |
| AEM-002 | -9.5 | 8.2 | H-bond with hinge region, salt bridge with aspartate |
| AEM-003 | -9.2 | 7.9 | Pi-stacking with phenylalanine, H-bond with backbone carbonyl |
| AEM-004 | -8.9 | 7.6 | Hydrophobic interactions with leucine (B10760876) and valine |
| AEM-005 | -8.7 | 7.4 | H-bond with serine, hydrophobic interaction with alanine |
Table 2: Pharmacophore Model Features for a Hypothetical Kinase Target
| Feature | Type | Location (Relative to Scaffold) |
| 1 | Hydrogen Bond Donor | Aminoethyl group |
| 2 | Hydrogen Bond Acceptor | Morpholinone carbonyl oxygen |
| 3 | Hydrophobic Center | Substituted aromatic ring on the aminoethyl side chain |
| 4 | Positive Ionizable | Terminal amine |
The integration of these computational techniques provides a powerful platform for the rational design and discovery of novel drug candidates based on the this compound scaffold. The iterative cycle of in silico design, virtual screening, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space and the optimization of lead compounds.
Future Perspectives and Emerging Research Directions in 4 2 Aminoethyl Morpholin 3 One Chemistry
Innovations in Sustainable and Green Synthesis
Design of Environmentally Benign Synthetic Routes
Future synthetic strategies for 4-(2-Aminoethyl)morpholin-3-one and related compounds will likely prioritize the principles of green chemistry. This includes the use of safer solvents, renewable starting materials, and atom-economical reactions that maximize the incorporation of all starting materials into the final product. One promising approach involves the development of one-pot syntheses that combine multiple reaction steps into a single operation, thereby reducing the need for intermediate purification and minimizing solvent usage.
For instance, a patented process for the synthesis of a related compound, 4-(4-aminophenyl)morpholin-3-one, highlights an environmentally protective route that avoids the use of heavy metals like chromium trioxide and corrosive reagents such as sulfuric acid and acyl chlorides. bohrium.com This method also prevents the evolution of hazardous gaseous hydrogen chloride, showcasing a move towards safer and more sustainable manufacturing processes. bohrium.com Such principles can be extrapolated to the synthesis of other morpholin-3-one (B89469) derivatives.
| Green Chemistry Principle | Application in Morpholin-3-one Synthesis |
| Waste Prevention | One-pot reactions, high-yield syntheses. |
| Atom Economy | Cycloaddition reactions, multicomponent reactions. |
| Less Hazardous Chemical Syntheses | Avoidance of heavy metals and corrosive acids. |
| Safer Solvents and Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Microwave-assisted synthesis, reactions at ambient temperature. |
| Use of Renewable Feedstocks | Deriving starting materials from biomass. |
Development of Novel and Recyclable Catalytic Systems
The development of innovative and recyclable catalytic systems is another cornerstone of future research in morpholin-3-one synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from both an environmental and economic standpoint.
Research into recyclable catalysts for the synthesis of N-heterocycles is a rapidly advancing field. researchgate.netresearchgate.netmdpi.com While specific examples for morpholin-3-one synthesis are still emerging, the principles can be readily applied. For example, carbon-based materials like carbon nanotubes and graphene, as well as metal-organic frameworks (MOFs), are being explored as robust supports for catalytic metals. researchgate.net These supported catalysts often exhibit enhanced stability and can be recycled multiple times with minimal loss of activity. researchgate.net The application of such recyclable catalytic systems to the synthesis of this compound could significantly improve the sustainability of its production.
Integration of Automation, Artificial Intelligence, and Machine Learning
The convergence of automation, artificial intelligence (AI), and machine learning (ML) is set to revolutionize organic synthesis, including the preparation of complex heterocyclic compounds like this compound. These technologies promise to accelerate the discovery of new reactions, optimize existing processes, and enable the predictive design of synthetic routes.
Accelerated Reaction Discovery and Optimization
Automated synthesis platforms can perform a large number of experiments in a short period, systematically varying reaction parameters such as temperature, concentration, and catalyst loading to rapidly identify optimal conditions. nih.govtrajanscimed.com This high-throughput experimentation (HTE) approach can significantly shorten the time required for process development. trajanscimed.com For the synthesis of this compound, automated systems could be employed to screen a wide range of catalysts and reaction conditions to discover novel and more efficient synthetic pathways.
Predictive Modeling for Synthesis and Reactivity
| Technology | Application in this compound Chemistry |
| Automation/Robotics | High-throughput screening of reaction conditions, automated synthesis of derivatives. |
| Artificial Intelligence (AI) | De novo design of synthetic routes, prediction of reaction outcomes. |
| Machine Learning (ML) | Optimization of reaction yields, prediction of physicochemical and biological properties. |
Interdisciplinary Research at the Interface of Chemistry and Biology
While specific biological studies on this compound are not yet prevalent in the literature, the broader class of morpholin-3-one derivatives has shown significant promise in medicinal chemistry and drug discovery. thieme-connect.comnih.gove3s-conferences.org Future research is expected to increasingly focus on the interdisciplinary exploration of these compounds at the chemistry-biology interface.
The morpholine (B109124) ring is considered a "privileged" structure in medicinal chemistry due to its favorable physicochemical properties, which can lead to improved pharmacokinetic profiles of drug candidates. nih.gov Morpholin-3-one derivatives have been investigated for a range of biological activities, including as anticancer agents. For example, a series of novel morpholin-3-one-fused quinazoline (B50416) derivatives were evaluated as EGFR tyrosine kinase inhibitors for the treatment of non-small cell lung cancer. nih.gov
Future interdisciplinary research on this compound could involve:
Synthesis of focused libraries of derivatives: To explore the structure-activity relationships (SAR) for various biological targets.
Biological screening: To identify potential therapeutic applications, such as in oncology, infectious diseases, or neuroscience.
Computational modeling and molecular docking studies: To understand the interactions of these compounds with biological targets at the molecular level and to guide the design of more potent and selective derivatives.
The presence of a primary aminoethyl side chain in this compound provides a versatile handle for further chemical modification, making it an attractive scaffold for the development of new bioactive molecules.
Rational Design of Chemically Modified Scaffolds for Specific Interactions
General strategies for the synthesis of the parent morpholin-3-one ring involve the reaction of 2-aminoethanols with esters of 2-chloroacetic acid or through the intramolecular cyclization of N-substituted 2-aminoethanols. thieme-connect.com Modifications are often introduced by varying the substituents on the starting aminoethanol, which allows for a range of functionalities to be incorporated at the N-4 position of the morpholinone ring. thieme-connect.com However, specific research detailing the rational design of this compound derivatives for targeted biological or chemical interactions is not available. The design process would theoretically involve modifying the aminoethyl side chain or the morpholinone core to optimize binding affinity, selectivity, and functional activity for a specific target, but published examples of such work are absent.
Expanding the Scope of Morpholinone-Based Materials
The morpholine and morpholinone scaffolds are recognized as important heterocycles in drug design and medicinal chemistry. researchgate.net The related compound, 4-(2-Aminoethyl)morpholine (B49859), has been incorporated into new materials, such as polymers with improved biocompatibility, and is used in coordination chemistry to develop metal complexes. smolecule.com However, there is no specific information available regarding the use or potential of this compound in the development of new materials. Research into this area would be required to explore its potential as a monomer for polymerization or as a functional component in advanced materials, but such studies have not been published.
Addressing Current Challenges and Unexplored Opportunities
The exploration of complex morpholinone systems faces general challenges common in synthetic chemistry, including achieving high yields and stereoselectivity. researchgate.net The development of novel synthetic methods is crucial for overcoming these hurdles and unlocking the full potential of this class of compounds.
Development of New Reaction Methodologies for Underexplored Sites
While the N-4 position of the morpholin-3-one core is readily substituted via standard alkylation or acylation reactions during synthesis, other positions on the heterocyclic ring represent underexplored sites for functionalization. thieme-connect.com The development of new catalytic systems or reaction conditions to enable C-H activation at the C-2, C-5, or C-6 positions of the morpholin-3-one ring would open new avenues for creating novel derivatives. Organocatalytic asymmetric cycloadditions have been used to create functionalized morpholin-3-ones, demonstrating that complex stereochemistry can be controlled during ring formation. researchgate.net Applying and adapting such advanced synthetic strategies to the specific this compound scaffold remains an open area for future research.
Q & A
Q. Q1. What are the standard synthetic routes for 4-(2-Aminoethyl)morpholin-3-one and its derivatives?
The compound is synthesized via multi-step protocols involving nucleophilic substitution, coupling reactions, and ring-forming steps. For example:
- Step 1 : Reacting 4-(4-aminophenyl)morpholin-3-one with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) in acetone at 0°C to form intermediates (INT-1) using potassium carbonate as a base .
- Step 2 : Coupling INT-1 with substituted aryl amines via reflux in 1,4-dioxane with triethylamine catalysis, followed by purification via recrystallization .
- Alternative routes : Morpholin-3-one cores are functionalized using reagents like HATU, DIPEA, and DMF for amide bond formation, as seen in derivatives like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide .
Advanced Synthetic Optimization
Q. Q2. How can coupling reactions involving this compound be optimized for higher yields?
- Reagent selection : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) over EDCI/HOBt for improved coupling efficiency in DMF .
- Temperature control : Maintain low temperatures (0–5°C) during nucleophilic substitutions to minimize side reactions .
- Workup strategies : Neutralize reaction mixtures with dilute HCl to precipitate intermediates, followed by recrystallization from THF or acetone for purity .
Structural Characterization Techniques
Q. Q3. What analytical methods are critical for confirming the structure of this compound derivatives?
- 1H/13C NMR : Key for verifying regiochemistry and substituent positions. For example, δ 7.69 ppm (1H, br s) in 1H NMR confirms NH groups in acetamide derivatives .
- Mass spectrometry : ESI/APCI(+) modes detect molecular ions (e.g., m/z 347 [M+H]+) and validate molecular weight .
- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry and hydrogen-bonding networks .
Data Contradictions and Spectral Discrepancies
Q. Q4. How should researchers address discrepancies in spectral data for morpholin-3-one derivatives?
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to resolve ambiguities in peak assignments.
- Dynamic effects : Consider conformational flexibility (e.g., ring puckering) in morpholinone cores, which may cause splitting or broadening of signals .
- Impurity profiling : Use HPLC with UV detection (λ = 254 nm) to identify byproducts from incomplete coupling or oxidation .
Biological Evaluation and SAR Studies
Q. Q5. How can structure-activity relationships (SAR) guide the design of bioactive morpholin-3-one derivatives?
- Core modifications : Introduce substituents at the 5- and 6-positions of the morpholinone ring to enhance antimicrobial activity. For example, 4-chlorophenyl groups at these positions improved antifungal potency in triazine derivatives .
- Side-chain tuning : Replace acetyl groups with sulfonyl or trifluoromethyl moieties to modulate lipophilicity and target binding .
- In vitro assays : Prioritize compounds with MIC values <10 µg/mL against S. aureus or C. albicans for further in vivo testing .
Advanced Applications in Drug Development
Q. Q6. What role does this compound play in pharmaceutical intermediates?
- Anticoagulant synthesis : It is a key precursor in Rivaroxaban production, where it forms the morpholinone core linked to oxazolidinone pharmacophores .
- Antimicrobial scaffolds : Derivatives like V3-f (4,6-bis((4-chlorophenyl)amino)-1,3,5-triazine) show potent activity against Gram-positive bacteria, suggesting utility in antibiotic discovery .
Computational and Structural Modeling
Q. Q7. How can computational tools aid in the study of morpholin-3-one derivatives?
- Docking studies : Use AutoDock Vina to predict binding modes to targets like bacterial dihydrofolate reductase (DHFR) .
- Conformational analysis : Apply Cremer-Pople puckering parameters to model ring distortions and assess their impact on bioactivity .
- QSAR models : Correlate electronic descriptors (e.g., Hammett σ values) with antifungal IC50 data to prioritize synthetic targets .
Handling and Stability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
